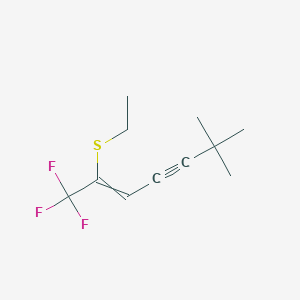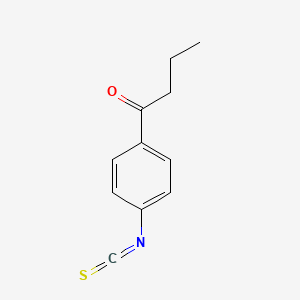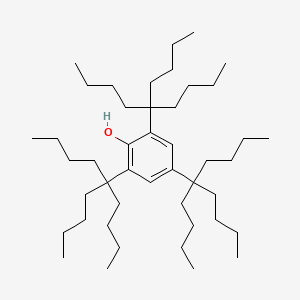
2,4,6-Tris(5-butylnonan-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(5-butylnonan-5-yl)phenol is a phenolic compound characterized by the presence of three bulky alkyl groups attached to the phenol ring. This compound is known for its steric hindrance and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(5-butylnonan-5-yl)phenol typically involves the alkylation of phenol with 5-butylnonan-5-yl groups. This process can be carried out using Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(5-butylnonan-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Tris(5-butylnonan-5-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants, stabilizers, and other industrial formulations to enhance performance and stability.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(5-butylnonan-5-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bulky alkyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. The phenolic group can participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and industrial applications.
2,4,6-Tris(dimethylaminomethyl)phenol: Used as a catalyst in epoxy resin chemistry.
Uniqueness
2,4,6-Tris(5-butylnonan-5-yl)phenol is unique due to its specific alkyl groups, which impart distinct steric and electronic effects. These properties differentiate it from other similar compounds and contribute to its specialized applications in various fields.
Properties
CAS No. |
61906-83-0 |
|---|---|
Molecular Formula |
C45H84O |
Molecular Weight |
641.1 g/mol |
IUPAC Name |
2,4,6-tris(5-butylnonan-5-yl)phenol |
InChI |
InChI=1S/C45H84O/c1-10-19-28-43(29-20-11-2,30-21-12-3)39-37-40(44(31-22-13-4,32-23-14-5)33-24-15-6)42(46)41(38-39)45(34-25-16-7,35-26-17-8)36-27-18-9/h37-38,46H,10-36H2,1-9H3 |
InChI Key |
HBFCWJFETWTLJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CCCC)C1=CC(=C(C(=C1)C(CCCC)(CCCC)CCCC)O)C(CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14546951.png)
![N,N'-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid](/img/structure/B14546957.png)
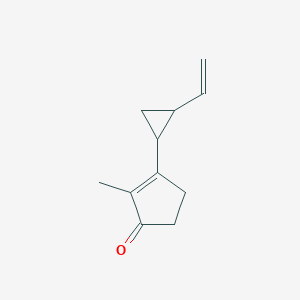
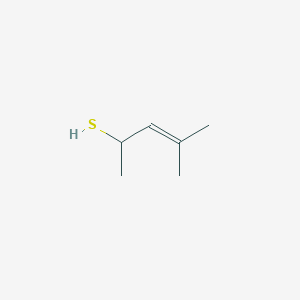
![4-[(2-Carboxybenzoyl)oxy]benzoate](/img/structure/B14546972.png)
![7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14546980.png)
![2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diethylethan-1-amine](/img/structure/B14546985.png)
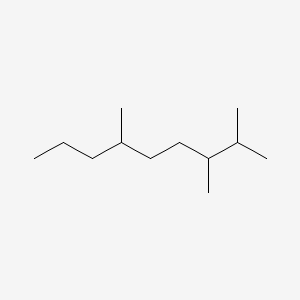
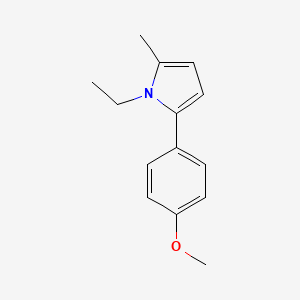
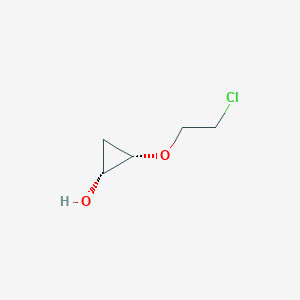
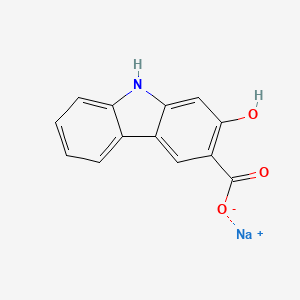
![3-(2-Bromophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14547030.png)
